1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a bromine atom, a furan ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives with various functional groups.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and inflammatory diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. These interactions can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chlorine atom instead of a furan ring.
4-Bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Contains a trifluoromethyl group instead of a phenylsulfonyl group.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(3-furanyl)-1-(phenylsulfonyl)- is unique due to its combination of a bromine atom, a furan ring, and a phenylsulfonyl group.
Properties
Molecular Formula |
C17H11BrN2O3S |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-bromo-2-(furan-3-yl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H11BrN2O3S/c18-15-6-8-19-17-14(15)10-16(12-7-9-23-11-12)20(17)24(21,22)13-4-2-1-3-5-13/h1-11H |
InChI Key |
FCZNBDPQPQWDMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.